Prilocaine hydrochloride (CAS 1786-81-8) is a secondary amine-type local anesthetic widely utilized in pharmaceutical manufacturing for regional and dental anesthesia. Characterized by a pKa of 7.9, it provides a reliable onset of action at physiological pH. As a highly water-soluble hydrochloride salt, it is specifically engineered for aqueous injectable formulations, distinguishing it from its free base counterpart which is primarily reserved for topical eutectic mixtures. Its primary industrial value lies in its distinct pharmacokinetic profile, specifically its low vasodilatory activity and rapid systemic clearance, which allow for formulation flexibility in cardiovascular-sensitive applications [1].
Substituting prilocaine hydrochloride with the industry-standard lidocaine hydrochloride introduces critical formulation and clinical limitations. Lidocaine exhibits potent intrinsic vasodilatory properties, typically necessitating the co-formulation of a vasoconstrictor like epinephrine to maintain localized efficacy and prevent rapid systemic absorption [1]. This renders lidocaine-based injectables unsuitable for patients with severe cardiovascular contraindications. Furthermore, prilocaine free base cannot be substituted for the hydrochloride salt in injectable manufacturing due to its poor aqueous solubility (approximately 541 mg/L), which prevents the creation of stable, high-concentration (e.g., 4%) aqueous solutions [2].
Prilocaine hydrochloride demonstrates significantly lower intrinsic vasodilatory activity compared to lidocaine hydrochloride. In clinical formulation benchmarks, a 4% plain prilocaine hydrochloride solution achieves comparable depth and duration of anesthesia to a 2% lidocaine hydrochloride solution formulated with 1:100,000 epinephrine [1]. This reduced vasodilation prevents the rapid systemic washout of the active pharmaceutical ingredient (API) from the injection site without requiring adrenergic additives.
| Evidence Dimension | Vasoconstrictor requirement for equivalent anesthetic duration |
| Target Compound Data | 4% Prilocaine HCl (Plain / 0% Epinephrine) |
| Comparator Or Baseline | 2% Lidocaine HCl (Requires 1:100,000 Epinephrine) |
| Quantified Difference | Prilocaine achieves target duration with a 100% reduction in required epinephrine. |
| Conditions | Dental infiltration and regional nerve block formulations. |
Enables the procurement and manufacturing of local anesthetic injectables specifically targeted at patients with cardiovascular disease or sulfite allergies.
Prilocaine hydrochloride undergoes biotransformation more rapidly and completely than lidocaine hydrochloride because it is metabolized in the kidneys and lungs in addition to the liver. Pharmacokinetic data indicates that prilocaine is approximately 40% less toxic acutely than lidocaine . This accelerated clearance limits systemic accumulation, which is a critical safety parameter when administering large volumes of anesthetic.
| Evidence Dimension | Acute systemic toxicity relative potency |
| Target Compound Data | Prilocaine HCl (Relative toxicity index ~1.2) |
| Comparator Or Baseline | Lidocaine HCl (Relative toxicity index ~2.0) |
| Quantified Difference | Prilocaine exhibits ~40% lower acute systemic toxicity. |
| Conditions | Intravenous administration and systemic absorption models. |
Justifies the selection of prilocaine HCl for high-volume regional anesthesia procedures, such as intravenous regional anesthesia (Bier blocks), where systemic safety margins are paramount.
The hydrochloride salt form of prilocaine is engineered for high aqueous solubility, a necessary trait for formulating standard 3% to 4% (30-40 mg/mL) injectable solutions. In contrast, prilocaine free base exhibits a low water solubility of approximately 541 mg/L (0.54 mg/mL) at 25 °C [1]. The salt formation ensures complete dissolution and thermodynamic stability in aqueous media without the need for complex co-solvents or emulsion systems.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | Prilocaine Hydrochloride (Freely soluble, >100 mg/mL) |
| Comparator Or Baseline | Prilocaine Free Base (541 mg/L or ~0.54 mg/mL) |
| Quantified Difference | >180-fold increase in aqueous solubility. |
| Conditions | Standard aqueous solvent at standard room temperature (25 °C). |
Dictates the procurement of the hydrochloride salt over the free base for any manufacturer producing single-phase aqueous injectable anesthetics.
Prilocaine hydrochloride exhibits a lower plasma protein binding affinity (approximately 55%) compared to lidocaine hydrochloride (approximately 65%) and bupivacaine hydrochloride (up to 95%) [1]. This lower protein binding fraction facilitates faster tissue redistribution and clearance from the receptor site once the concentration gradient shifts, resulting in a predictable and shorter duration of residual soft tissue anesthesia post-procedure.
| Evidence Dimension | Plasma protein binding percentage |
| Target Compound Data | Prilocaine HCl (~55%) |
| Comparator Or Baseline | Lidocaine HCl (~65%) and Bupivacaine HCl (~95%) |
| Quantified Difference | 10% lower absolute protein binding than lidocaine; 40% lower than bupivacaine. |
| Conditions | Physiological pH (7.4) in vivo plasma binding assays. |
Supports the formulation of short-to-intermediate acting anesthetics where rapid recovery of normal sensory function is a clinical requirement.
Utilizing its low vasodilatory profile, prilocaine HCl is the primary API for 4% plain anesthetic cartridges, allowing safe administration in patients where adrenergic vasoconstrictors are strictly contraindicated[1].
Due to its rapid systemic clearance and 40% lower acute toxicity compared to lidocaine, prilocaine HCl is the preferred agent for large-volume intravenous regional blocks, minimizing the risk of central nervous system and cardiac toxicity upon tourniquet deflation .
The high aqueous solubility of the hydrochloride salt enables the straightforward manufacturing of stable 4% (40 mg/mL) aqueous solutions, which would be physically impossible using the poorly soluble prilocaine free base without extensive formulation modifications [2].
Irritant